molecular formula C8H11ClIN3O2 B15295942 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride

2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride

Cat. No.: B15295942
M. Wt: 343.55 g/mol
InChI Key: RSESKTINRXONFW-UHFFFAOYSA-N
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Description

2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride is a synthetic organic compound that features a pyrazole ring substituted with an iodine atom, an azetidine ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride typically involves multiple steps, starting with the formation of the pyrazole ring. The pyrazole ring can be synthesized through the cyclocondensation of acetylenic ketones with hydrazines The azetidine ring is then introduced via a cyclization reaction involving appropriate precursors

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrazole or azetidine rings.

    Substitution: The iodine atom on the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving pyrazole and azetidine derivatives.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride would depend on its specific biological target. Generally, compounds with pyrazole and azetidine rings can interact with enzymes or receptors, modulating their activity. The iodine atom may enhance binding affinity through halogen bonding interactions. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride is unique due to the combination of its structural features, including the iodine-substituted pyrazole ring and the azetidine ring. This combination may confer distinct chemical and biological properties compared to other similar compounds.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can explore its potential in various scientific fields and develop new applications based on its unique properties.

Properties

Molecular Formula

C8H11ClIN3O2

Molecular Weight

343.55 g/mol

IUPAC Name

2-[3-(4-iodopyrazol-1-yl)azetidin-3-yl]acetic acid;hydrochloride

InChI

InChI=1S/C8H10IN3O2.ClH/c9-6-2-11-12(3-6)8(1-7(13)14)4-10-5-8;/h2-3,10H,1,4-5H2,(H,13,14);1H

InChI Key

RSESKTINRXONFW-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(CC(=O)O)N2C=C(C=N2)I.Cl

Origin of Product

United States

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